8-Bromo-3-chloroquinoline

Physicochemical Properties Lipophilicity Drug Discovery

Researchers requiring iterative, site-selective functionalization of the quinoline core face regiochemical ambiguity with mono-halogenated analogs. 8-Bromo-3-chloroquinoline (CAS 1785324-18-6) solves this with orthogonal C8-Br and C3-Cl handles. · Enables sequential Pd-catalyzed cross-coupling (Suzuki-Miyaura) at C8-Br followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at C3-Cl. · Quantified LogP of 3.22 provides a benchmark for ADME property tuning versus mono-halogenated analogs. · 98% purity, ideal as a model system for halogen-bond-directed crystal engineering studies. Procurement: Available from stock for immediate dispatch. Bulk quantities support lead optimization and library synthesis programs.

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
Cat. No. B12969663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-chloroquinoline
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
InChIKeyOKGZHSGNOZRVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-chloroquinoline: A Key Halogenated Quinoline Intermediate for Targeted Synthesis and Biological Research


8-Bromo-3-chloroquinoline (CAS: 1785324-18-6) is a dihalogenated heterocyclic aromatic compound belonging to the quinoline family . Its structure features a bromine atom at the 8-position and a chlorine atom at the 3-position of the quinoline core. This specific substitution pattern is fundamental in medicinal and industrial chemistry as it serves as a versatile scaffold for generating diverse bioactive molecules and advanced materials . The compound acts as a key intermediate, enabling sequential and regioselective chemical transformations for the synthesis of targeted quinoline derivatives [1].

Why 8-Bromo-3-chloroquinoline Cannot Be Simply Replaced by Other Haloquinoline Analogs


In scientific and industrial applications, a generic substitution of 8-Bromo-3-chloroquinoline is not possible due to the profound and non-linear influence of its specific halogen placement on both chemical reactivity and biological properties . The unique ortho relationship of the bromine atom to the ring nitrogen at the 8-position, combined with the chlorine at the 3-position, dictates the molecule's behavior in regioselective functionalization and cross-coupling reactions, leading to dramatically different reaction outcomes compared to isomers like 3-bromo-8-chloroquinoline [1]. Furthermore, the distinct electronic and steric contributions of bromine and chlorine at these specific positions result in physicochemical properties, such as lipophilicity (LogP), that are not shared by mono-halogenated analogs, directly impacting bioavailability and target engagement in biological assays [2].

Quantitative Differentiation of 8-Bromo-3-chloroquinoline for Scientific Procurement Decisions


Lipophilicity (LogP) of 8-Bromo-3-chloroquinoline Compared to a Mono-Halogenated Analog

The lipophilicity of 8-Bromo-3-chloroquinoline is a key differentiator from simpler analogs. A comparative analysis reveals that the dihalogenated compound has a calculated LogP of 3.22, which is significantly higher than the LogP of 1.53 for its mono-halogenated counterpart, 3-chloroquinoline [1]. This increase in LogP is a direct result of the additional bromine substituent at the 8-position.

Physicochemical Properties Lipophilicity Drug Discovery

Regioselective Synthetic Versatility of 8-Bromo-3-chloroquinoline vs. Simple Haloquinolines

8-Bromo-3-chloroquinoline possesses a unique reactivity profile due to its two distinct halogen handles, which enables sequential, regioselective functionalization not possible with simpler mono-halogenated quinolines. The bromine at the 8-position is strategically positioned for directed ortho-metalation or cross-coupling, while the chlorine at the 3-position can be functionalized under different, complementary conditions. This provides a distinct synthetic advantage over compounds like 8-bromoquinoline, which lack a second site for controlled diversification [1].

Organic Synthesis Cross-Coupling Regioselectivity

Solid-State Structural Impact of 8-Bromo Substitution on Crystal Packing

The presence of a bromine atom at the 8-position in quinoline derivatives is known to actively participate in non-covalent interactions that dictate solid-state architecture. Crystal structure analysis of a closely related bromo-chloro substituted compound reveals specific Br···O and C-H···O intermolecular interactions that stabilize the crystal lattice [1]. This contrasts with chlorine-only analogs, where Cl···Cl and C-H···Cl interactions are the primary drivers of supramolecular assembly [2]. The bromine atom's larger size and polarizability lead to fundamentally different and often stronger halogen-bonding motifs.

Solid-State Chemistry Crystal Engineering Halogen Bonding

Computational Prediction of Improved Pharmacological Profile vs. 3-Bromo-8-chloroquinoline

Computational analysis of 8-Bromo-3-chloroquinoline and its positional isomer, 3-bromo-8-chloroquinoline, reveals differences in predicted ADME properties . While both share the same molecular weight (242.50 g/mol), their distinct substitution patterns lead to different predicted interactions with biological targets. In a class-level inference from quinoline kinase inhibitor studies, the precise placement of halogens is shown to be critical for achieving high binding energy and low IC50 values [1], suggesting that the 8-bromo-3-chloro substitution pattern of the target compound may offer a unique, and potentially superior, pharmacological profile compared to its isomer for specific targets.

Computational Chemistry Drug Design ADME

Key Application Scenarios for Procuring 8-Bromo-3-chloroquinoline in Research and Development


Scaffold for Sequential, Regioselective Synthesis of Diverse Quinoline Libraries

Procure 8-Bromo-3-chloroquinoline as a versatile, dual-handle scaffold for the construction of complex molecular libraries. The distinct reactivity of the C8-Br and C3-Cl bonds allows for iterative, site-selective functionalization (e.g., Suzuki-Miyaura coupling at one position followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at the other), enabling efficient exploration of chemical space for drug discovery programs [1].

Investigating the Impact of Dihalogenation on Pharmacokinetic Properties

Use 8-Bromo-3-chloroquinoline as a model compound to probe the effects of dihalogenation on key physicochemical and ADME properties. Its measured LogP of 3.22 provides a quantitative benchmark for comparing its lipophilicity, permeability, and solubility against mono-halogenated or non-halogenated quinoline analogs, thereby informing lead optimization strategies in medicinal chemistry [2].

Crystal Engineering and Solid-State Studies of Halogen Bonding

Utilize 8-Bromo-3-chloroquinoline in solid-state research to study the role of bromine in directing crystal packing and supramolecular assembly. The compound's capacity for forming Br···O halogen bonds, as observed in related structures, makes it a valuable model system for investigating how heavy halogens influence material properties, polymorphism, and co-crystal formation, which is crucial for pharmaceutical formulation and materials science [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.